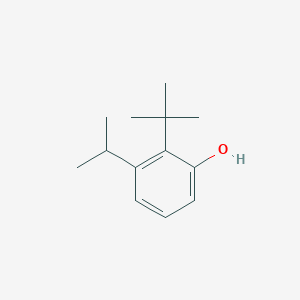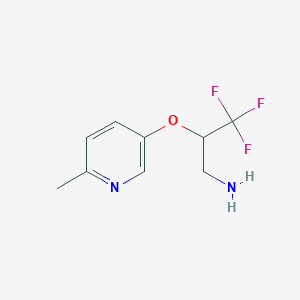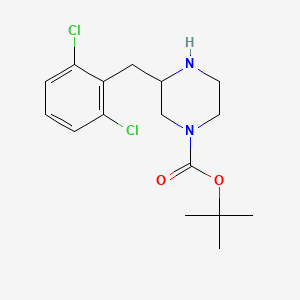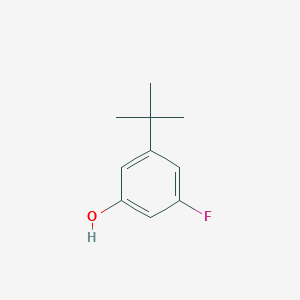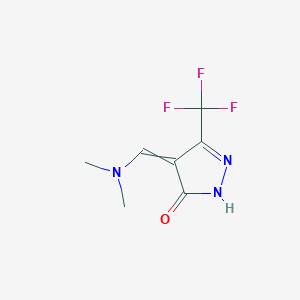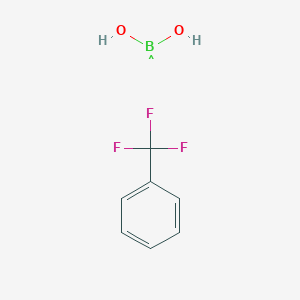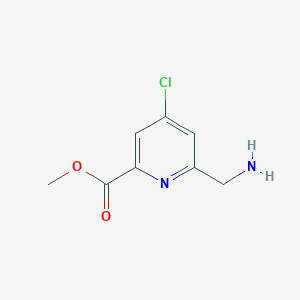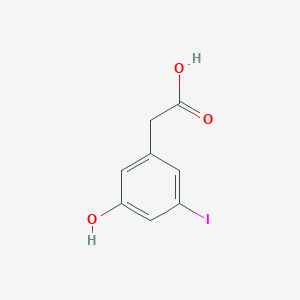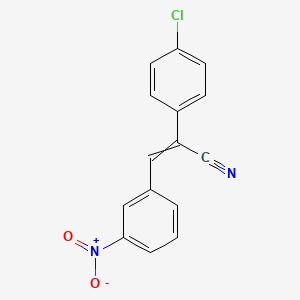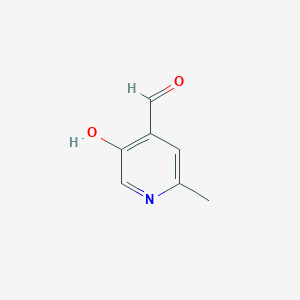
5-Hydroxy-2-methylisonicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-2-methylisonicotinaldehyde is a chemical compound with the molecular formula C7H7NO2 It is a derivative of isonicotinaldehyde, featuring a hydroxyl group at the 5-position and a methyl group at the 2-position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-methylisonicotinaldehyde can be achieved through several methods. One common approach involves the condensation of 2-methylpyridine-5-carboxaldehyde with hydroxylamine hydrochloride, followed by oxidation. The reaction typically requires an inert atmosphere and is conducted at low temperatures to prevent decomposition.
Industrial Production Methods
Industrial production of this compound often involves the catalytic oxidation of 2-methylisonicotinaldehyde using hydrogen peroxide in the presence of a suitable catalyst. This method is favored for its efficiency and scalability, allowing for the production of large quantities of the compound with high purity.
化学反応の分析
Types of Reactions
5-Hydroxy-2-methylisonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5-hydroxy-2-methylisonicotinic acid.
Reduction: Reduction of the aldehyde group yields 5-hydroxy-2-methylisonicotinalcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: 5-Hydroxy-2-methylisonicotinic acid.
Reduction: 5-Hydroxy-2-methylisonicotinalcohol.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
5-Hydroxy-2-methylisonicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5-Hydroxy-2-methylisonicotinaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids, thereby exerting its biological effects.
類似化合物との比較
Similar Compounds
Isonicotinaldehyde: This compound lacks the hydroxyl group at the 5-position but is otherwise structurally similar.
Uniqueness
5-Hydroxy-2-methylisonicotinaldehyde is unique due to the presence of both a hydroxyl group and a methyl group on the pyridine ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry.
特性
分子式 |
C7H7NO2 |
|---|---|
分子量 |
137.14 g/mol |
IUPAC名 |
5-hydroxy-2-methylpyridine-4-carbaldehyde |
InChI |
InChI=1S/C7H7NO2/c1-5-2-6(4-9)7(10)3-8-5/h2-4,10H,1H3 |
InChIキー |
FSGHQLIWJYYDKC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=N1)O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


